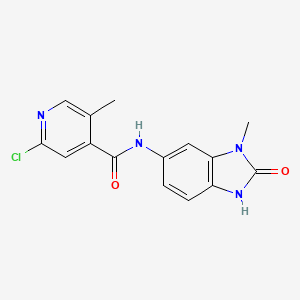![molecular formula C24H23N3O6S B2914395 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate CAS No. 878088-62-1](/img/structure/B2914395.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a cyanocyclohexyl group, a carbamoyl linkage, and a benzoyl moiety substituted with a methylsulfanyl and a nitro group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate
Starting Material: Cyclohexylamine.
Reagents: Cyanogen bromide (BrCN).
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the cyanocyclohexyl intermediate.
-
Carbamoylation
Intermediate: Cyanocyclohexylamine.
Reagents: Methyl chloroformate.
Conditions: The reaction is performed under basic conditions using a base like triethylamine to yield the carbamoyl intermediate.
-
Benzoylation
Intermediate: The carbamoyl intermediate.
Reagents: 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoic acid.
Conditions: The reaction is typically conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Conditions: Conducted under an inert atmosphere.
Products: Reduction of the nitro group to an amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution of the carbamoyl or benzoyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.
科学研究应用
Chemistry
In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the nitro and carbamoyl groups suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism by which [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the carbamoyl group might form hydrogen bonds with target proteins.
相似化合物的比较
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate: Similar structure but with a methoxy group instead of a nitro group.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-chlorobenzoyl]benzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate is unique due to the presence of both a nitro and a methylsulfanyl group on the benzoyl moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-methylsulfanyl-3-nitrobenzoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-34-20-10-9-16(13-19(20)27(31)32)22(29)17-7-3-4-8-18(17)23(30)33-14-21(28)26-24(15-25)11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAWTAJKXVECKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)NC3(CCCCC3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
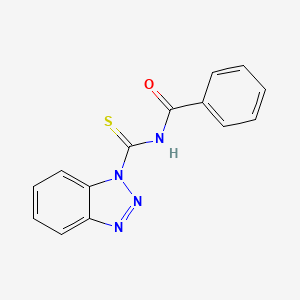
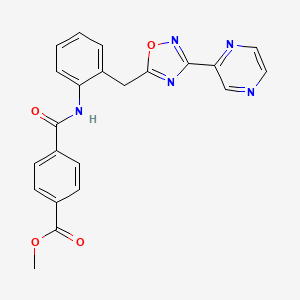
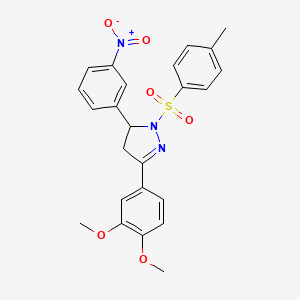
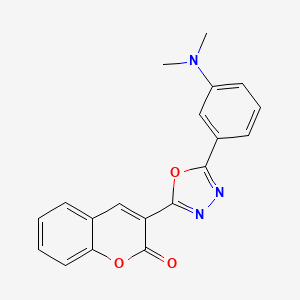
![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)
![3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2914322.png)
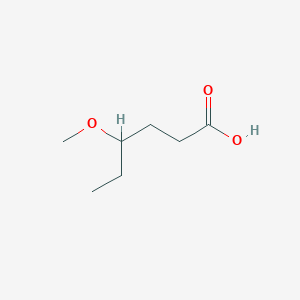
![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)
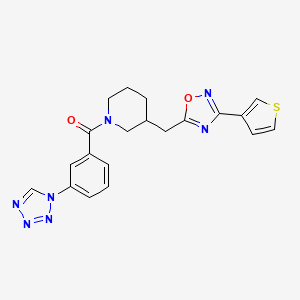
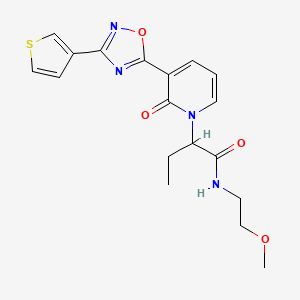
![(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2914330.png)
![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2914331.png)
![3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2914332.png)
